4,4-Dimethoxypentan-2-one
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Overview
Description
4,4-Dimethoxypentan-2-one is an organic compound with the molecular formula C7H14O3. It is a colorless liquid that is used as an intermediate in various chemical syntheses. The compound is characterized by the presence of two methoxy groups attached to the fourth carbon of a pentanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethoxypentan-2-one typically involves the Claisen condensation reaction. This process uses ethyl formate, liquid sodium methoxide, acetone, and concentrated sulfuric acid as raw materials. The reaction proceeds by forming butanone sodium enolate, which is then reacted with methanol containing concentrated sulfuric acid to yield the crude product. The final product is obtained through distillation under normal and reduced pressure .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The raw materials are chosen for their cost-effectiveness, and the process is designed to be simple and convenient for large-scale operations .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethoxypentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like hydrochloric acid or sulfuric acid can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,4-Dimethoxypentan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 4,4-Dimethoxypentan-2-one involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The pathways involved include enzymatic reactions where the compound acts as a substrate or inhibitor, affecting the overall metabolic processes .
Comparison with Similar Compounds
- 4,4-Dimethyl-2-pentanone
- 2,4-Dimethoxy-3-pentanone
- 3,3-Dimethyl-2-butanone
Comparison: 4,4-Dimethoxypentan-2-one is unique due to the presence of two methoxy groups on the fourth carbon, which significantly influences its chemical properties and reactivity. Compared to similar compounds, it exhibits different reactivity patterns and is used in distinct applications, particularly in the synthesis of complex organic molecules .
Properties
CAS No. |
56422-92-5 |
---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
4,4-dimethoxypentan-2-one |
InChI |
InChI=1S/C7H14O3/c1-6(8)5-7(2,9-3)10-4/h5H2,1-4H3 |
InChI Key |
FVEYWVOXHYNENO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C)(OC)OC |
Origin of Product |
United States |
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